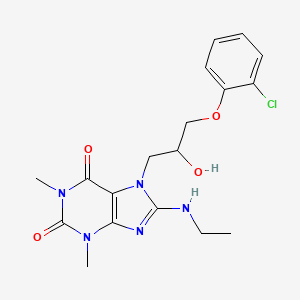![molecular formula C19H20ClNO3S2 B2555013 Methyl 2-{[2-({2-[(4-chlorophenyl)sulfanyl]ethyl}amino)-1-methyl-2-oxoethyl]sulfanyl}benzenecarboxylate CAS No. 337923-45-2](/img/structure/B2555013.png)
Methyl 2-{[2-({2-[(4-chlorophenyl)sulfanyl]ethyl}amino)-1-methyl-2-oxoethyl]sulfanyl}benzenecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 2-{[2-({2-[(4-chlorophenyl)sulfanyl]ethyl}amino)-1-methyl-2-oxoethyl]sulfanyl}benzenecarboxylate” is a chemical compound . It is also known as “methyl 2-{[1-({2-[(4-chlorophenyl)sulfanyl]ethyl}carbamoyl)ethyl]sulfanyl}benzoate” and "Benzoic acid, 2-[[2-[[2-[(4-chlorophenyl)thio]ethyl]amino]-1-methyl-2-oxoethyl]thio]-, methyl ester" .
Applications De Recherche Scientifique
Applications in Environmental and Occupational Health
Methyl 2-{[2-({2-[(4-chlorophenyl)sulfanyl]ethyl}amino)-1-methyl-2-oxoethyl]sulfanyl}benzenecarboxylate and its derivatives have applications in environmental and occupational health research. They are involved in the study of degradation products of chemical warfare agents, including their formation, environmental fate, and ecotoxicity. The compounds play a crucial role in assessing potential risks to both environmental and occupational health. Their degradation products, some of which are environmentally persistent, can indicate prior presence of chemical warfare agents, signifying their relevance in forensic and environmental sciences (Munro et al., 1999).
Role in Analytical Chemistry and Biochemistry
These compounds are significant in analytical chemistry, particularly in antioxidant capacity assays. They are involved in understanding the reaction pathways in assays like the ABTS/potassium persulfate decolorization assay. This understanding aids in the comparative analysis of different antioxidants, highlighting the specific reactions and their contributions to the total antioxidant capacity (Ilyasov et al., 2020).
Applications in Materials Science
In materials science, the compound's derivatives are used for chemical modification of polymers like xylan, leading to the development of new biopolymers with specific properties. These properties are influenced by functional groups, degrees of substitution, and substitution patterns, making them relevant in creating materials with tailored properties for specific applications. The research encompasses the synthesis of xylan esters and their potential uses, for instance, in drug delivery applications due to their ability to form nanoparticles (Petzold-Welcke et al., 2014).
Insights into Chemical Structures and Properties
Studies on the synthetic routes and structural properties of related compounds, such as substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones, provide insights into the conformation of these products. This understanding is crucial in fields like medicinal chemistry and materials science, where the structure-property relationship is fundamental (Issac & Tierney, 1996).
Significance in Plant Biology and Agriculture
The compound's derivatives have a role in plant biology, especially in understanding the biosynthesis, signaling, and physiology of plant hormones like ethylene. The research helps in unraveling the complex interplay of compounds like 1-aminocyclopropane-1-carboxylic acid (ACC) in plants, providing insights that are beneficial in agriculture and plant biotechnology (Van de Poel & Van Der Straeten, 2014).
Propriétés
IUPAC Name |
methyl 2-[1-[2-(4-chlorophenyl)sulfanylethylamino]-1-oxopropan-2-yl]sulfanylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO3S2/c1-13(26-17-6-4-3-5-16(17)19(23)24-2)18(22)21-11-12-25-15-9-7-14(20)8-10-15/h3-10,13H,11-12H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNJWKBGHTKVBJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCSC1=CC=C(C=C1)Cl)SC2=CC=CC=C2C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

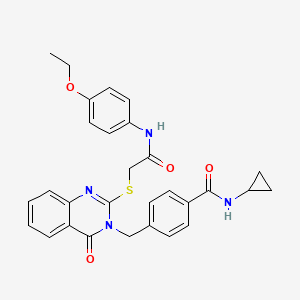
![2-[[2-[(2-fluorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]-N-(4-methoxyphenyl)acetamide](/img/structure/B2554931.png)
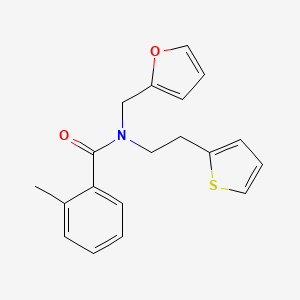

![2-[4-(6-chloropyridine-2-carbonyl)-1,4-diazepan-1-yl]-N-(prop-2-yn-1-yl)acetamide](/img/structure/B2554935.png)
![N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylethanesulfonamide](/img/structure/B2554938.png)
![2-({1-[(1-hydroxycyclopentyl)methyl]piperidin-4-yl}methyl)-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2554940.png)
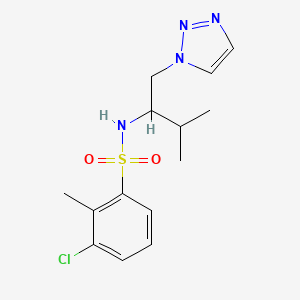
![Methyl 4-bromobicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B2554945.png)
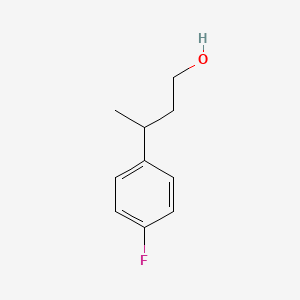
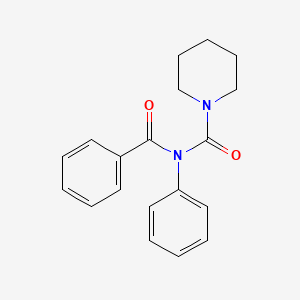

![[4-(Trifluoromethyl)pyrimidin-2-yl]methanamine hydrochloride](/img/structure/B2554951.png)
